4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine
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Description
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a useful research compound. Its molecular formula is C16H23N3O2S2 and its molecular weight is 353.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
A study by Naveen et al. (2015) described the synthesis and characterization, including crystal and molecular structure studies, of a compound structurally related to the requested molecule. This research highlights the importance of structural analysis in understanding the conformational and geometric aspects of such compounds, which are crucial for their functional applications in scientific research (Naveen et al., 2015).
Molecular Interaction Studies
Research by Shim et al. (2002) explored the molecular interaction of a cannabinoid receptor antagonist, emphasizing the significance of molecular orbital methods in understanding compound conformations and their implications for receptor binding and activity. This study provides insights into designing receptor-selective ligands (Shim et al., 2002).
Antimicrobial Activities
El‐Emary et al. (2002) synthesized new heterocycles based on 3-methyl-1-phenyl-5-amino pyrazole, demonstrating the antimicrobial potential of such compounds. This research contributes to the development of new antimicrobial agents to combat resistant pathogens (El‐Emary et al., 2002).
Anticancer Evaluation
A study by Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles, providing valuable information on the potential therapeutic applications of such compounds in cancer treatment (Turov, 2020).
Fluorescence-Tagged Ligands for Receptor Identification
Amon et al. (2007) developed highly potent fluorescence-tagged histamine H3 receptor ligands, illustrating the utility of fluorescent moieties in ligand design for receptor identification and understanding binding sites (Amon et al., 2007).
Mechanistic Studies in Chemical Reactions
Saeed and Channar (2017) reported the synthesis of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles via a grinding-induced, solvent-free reaction, shedding light on the green chemistry approaches in synthesizing pyrazole derivatives and their scientific applications (Saeed & Channar, 2017).
properties
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-(5-methylthiophen-2-yl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c1-12-10-13(2)19(17-12)11-15-6-8-18(9-7-15)23(20,21)16-5-4-14(3)22-16/h4-5,10,15H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDKKVMRVYRNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)CN3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.